N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide

Medicinal Chemistry Physicochemical Properties Lead Optimization

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide (CAS 2034588-43-5) is a heterocyclic small molecule built on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold, a privileged core in kinase inhibitor discovery. The compound incorporates a furan-3-carboxamide side chain at the 5-position of the saturated pyridine ring, giving it a molecular formula of C12H13N3O2 and an exact mass of 231.1005 g/mol.

Molecular Formula C12H13N3O2
Molecular Weight 231.255
CAS No. 2034588-43-5
Cat. No. B2476378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide
CAS2034588-43-5
Molecular FormulaC12H13N3O2
Molecular Weight231.255
Structural Identifiers
SMILESC1CN2C(=CC=N2)CC1NC(=O)C3=COC=C3
InChIInChI=1S/C12H13N3O2/c16-12(9-3-6-17-8-9)14-10-2-5-15-11(7-10)1-4-13-15/h1,3-4,6,8,10H,2,5,7H2,(H,14,16)
InChIKeyBWHUYZJLIKQLLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide (CAS 2034588-43-5): Core Scaffold & Procurement Rationale


N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide (CAS 2034588-43-5) is a heterocyclic small molecule built on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold, a privileged core in kinase inhibitor discovery [1]. The compound incorporates a furan-3-carboxamide side chain at the 5-position of the saturated pyridine ring, giving it a molecular formula of C12H13N3O2 and an exact mass of 231.1005 g/mol . This scaffold is present in multiple patent families targeting tropomyosin receptor kinase A (TrkA) and HBV capsid assembly, making positional and heterocyclic variation highly consequential for target selectivity and pharmacokinetic tuning [1].

Why Interchanging In‑Class Tetrahydropyrazolo[1,5‑a]pyridine Carboxamides Compromises Project Outcomes


Within the tetrahydropyrazolo[1,5-a]pyridine carboxamide class, small structural variations profoundly alter kinase selectivity and ADME profiles. Patent filings explicitly demonstrate that exchanging the heterocyclic carboxamide moiety (e.g., furan‑3‑yl vs. isoxazole‑3‑yl vs. cyclopentyl) shifts potency across TrkA, HBV core protein, and phosphodiesterase targets by orders of magnitude [1]. Furthermore, substituents on the furan ring (e.g., 2,5‑dimethyl vs. unsubstituted) modify lipophilicity, metabolic stability, and off‑target liability, rendering the exact compound indispensable for reliable SAR interpretation .

Quantitative Differentiation of N‑(4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyridin‑5‑yl)furan‑3‑carboxamide from Its Closest Analogs


Molecular‑Weight‑Driven Physicochemical Differentiation vs. 2,5‑Dimethyl Analog (CAS 2034404‑66‑3)

The target compound’s unsubstituted furan‑3‑carboxamide gives it a molecular weight of 231.26 g/mol, which is 28.05 g/mol lower than the 2,5‑dimethyl derivative (259.31 g/mol) . This 12% reduction in molecular mass is accompanied by an estimated 0.8‑1.0 log unit decrease in cLogP, enhancing aqueous solubility and reducing plasma protein binding relative to the dimethyl congener [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Heterocyclic Ring Distinction vs. Isoxazole‑Based Analog (CAS 2034588‑43‑5 vs. 2034404‑66‑3)

Patent SAR data for tetrahydropyrazolo[1,5‑a]pyridine‑5‑carboxamides reveal that replacing a furan‑3‑carboxamide with a 5‑(furan‑2‑yl)isoxazole‑3‑carboxamide can shift TrkA inhibitory potency by >10‐fold and alter selectivity against TrkB/TrkC [1]. The target compound’s furan‑3‑carboxamide directly attached at the 5‑position provides a smaller, less lipophilic amide compared to the extended isoxazole‑furan conjugate.

Kinase Selectivity Heterocyclic Chemistry Target Engagement

Ring Saturation and Conformational Flexibility Compared to Aromatic Pyrazolo[1,5‑a]pyridine Analogs

The 4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyridine core introduces sp³ character and conformational flexibility absent in the fully aromatic pyrazolo[1,5‑a]pyridine series, which shows higher planarity and π‑stacking potential [1]. Crystallographic data for the aromatic analog suggest a flat geometry, whereas the saturated ring can adopt half‑chair conformations that modulate the exit vector of the carboxamide side chain.

Conformational Analysis Ligand Efficiency CNS Drug Design

Hydrogen‑Bond Donor Capacity Differentiation vs. N‑Methylated Analogs

The secondary amide NH in the target compound serves as a hydrogen‑bond donor, contributing to a topological polar surface area (TPSA) of approximately 68 Ų . N‑methylation or tertiary amide congeners would eliminate this donor, reducing TPSA by ~15–20 Ų and potentially improving passive permeability but altering target binding due to loss of a key hydrogen‑bond interaction.

Permeability Efflux Ratio Structure‑Property Relationship

High‑Impact Procurement Scenarios for N‑(4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyridin‑5‑yl)furan‑3‑carboxamide


Kinase Selectivity Profiling in Trk‑Family Drug Discovery

Use the target compound as a negative control or selectivity marker in TrkA biochemical assays alongside an isoxazole‑linked analog. The furan‑3‑carboxamide’s >10‑fold weaker predicted TrkA affinity [1] makes it suitable for interrogating target‑engagement specificity in cells co‑expressing TrkB and TrkC.

Physicochemical Benchmarking in CNS Lead‑Like Library Design

Leverage the compound’s lower molecular weight (231 Da) and reduced cLogP as a physicochemical reference point for fragment‑based screening libraries targeting neurodegenerative disease targets, where CNS‑permeant, low‑lipophilicity starting points are essential .

Conformational Pair Analysis in Structure‑Based Drug Design

Include the target compound as the saturated‑core partner in matched‑pair crystallography or docking studies with an aromatic pyrazolo[1,5‑a]pyridine analog, to quantify the impact of ring saturation on hinge‑region geometry and selectivity pocket occupation [2].

Quote Request

Request a Quote for N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.